N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
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Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C18H16N2O5S and its molecular weight is 372.4. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (FSM) and related sulfonamides have been investigated for their potential as inhibitors for mild steel corrosion in acidic solutions. Their inhibitory action was confirmed to be of mixed type, adhering to the metal surface to form a protective layer, which was validated through weight loss studies, potentiodynamic polarization measurements, and spectroscopic analysis. This application is particularly relevant in industrial settings where corrosion can lead to significant material degradation and economic loss (Hari Kumar Sappani & S. Karthikeyan, 2014).
Antimicrobial and Antiproliferative Activity
A series of sulfonamide isoxazolo[5,4-b]pyridines were synthesized and tested for their antibacterial and antiproliferative activities. Certain compounds within this series showed activity against Pseudomonas aeruginosa and Escherichia coli , and inhibited the proliferation of the breast carcinoma cell line MCF7, indicating their potential as antimicrobial agents and in cancer research (K. Poręba et al., 2015).
Organic Synthesis and Drug Design
Research into the synthesis of sulfonylated furans or imidazo[1,2-a]pyridine derivatives highlights the versatility of sulfonamides in organic chemistry. These compounds were prepared via a metal-free three-component, domino reaction, showcasing a new strategy for generating complex molecules that could have wide-ranging applications in drug development and material science (Zhiming Cui et al., 2018).
Enzyme Inhibition for Therapeutic Applications
Pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups were synthesized and evaluated as inhibitors of carbonic anhydrase (CA) and cholinesterase (ChE). These compounds exhibited significant inhibitory activity against human carbonic anhydrase I and II, as well as acetylcholinesterase and butyrylcholinesterase, suggesting their potential as therapeutic agents in treating conditions like glaucoma, epilepsy, and Alzheimer's disease (N. Stellenboom & A. Baykan, 2019).
Advanced Materials and Molecular Engineering
The unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates were explored. These effects were used to modulate the electronic structure of the complexes, which could have implications for the development of advanced materials and sensors (C. Edder et al., 2000).
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-26(22,15-3-4-17-18(9-15)25-7-6-24-17)20-11-13-8-14(12-19-10-13)16-2-1-5-23-16/h1-5,8-10,12,20H,6-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLXOWSPNJENFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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